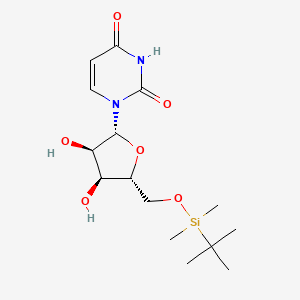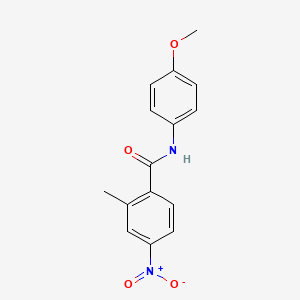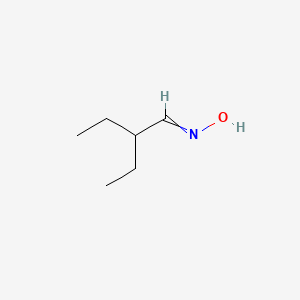
2-Ethylbutyraldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutanal oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones. 2-Ethylbutanal oxime is specifically derived from 2-ethylbutanal, an aldehyde. Oximes are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 2-ethylbutanal oxime typically involves the reaction of 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the oxime. The general reaction scheme is as follows:
2-Ethylbutanal+Hydroxylamine Hydrochloride→2-Ethylbutanal Oxime+Water+Sodium Chloride
In industrial settings, the production of oximes can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
2-Ethylbutanal oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction of oximes can yield amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions include nitriles, amines, and oxime ethers, respectively.
Aplicaciones Científicas De Investigación
2-Ethylbutanal oxime and other oximes have a wide range of applications in scientific research:
Medicinal Chemistry: Oximes are used as intermediates in the synthesis of pharmaceuticals.
Agriculture: Oximes are used in the development of pesticides and herbicides due to their ability to inhibit specific enzymes in pests.
Materials Science: Oxime-based compounds are used in the synthesis of polymers and other materials with unique properties, such as self-healing materials.
Mecanismo De Acción
The mechanism of action of 2-ethylbutanal oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme’s active site and facilitates the removal of organophosphate inhibitors, thereby restoring the enzyme’s activity. This process involves the formation of a transient oxime-phosphate complex, which is then hydrolyzed to release the active enzyme .
Comparación Con Compuestos Similares
2-Ethylbutanal oxime can be compared with other oximes, such as pralidoxime, obidoxime, and methoxime. These compounds share similar functional groups but differ in their specific structures and applications:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another acetylcholinesterase reactivator with a different structure.
Methoxime: Used in the synthesis of various pharmaceuticals.
The uniqueness of 2-ethylbutanal oxime lies in its specific structure, which imparts distinct reactivity and applications compared to other oximes.
Propiedades
IUPAC Name |
N-(2-ethylbutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMVGKAQSXDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
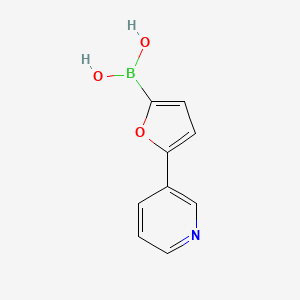
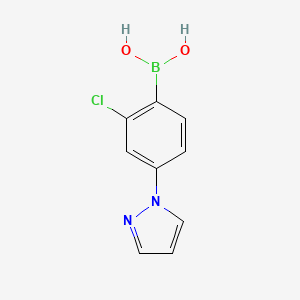

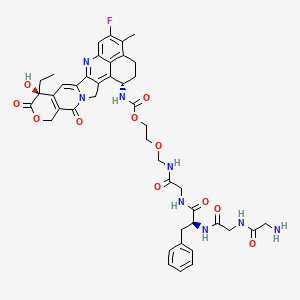
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
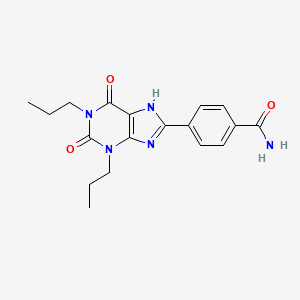
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
